molecular formula C20H25ClN2 B10887238 N-benzyl-1-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine

N-benzyl-1-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine

Cat. No.: B10887238
M. Wt: 328.9 g/mol
InChI Key: SOTCFRKCQDYKCC-UHFFFAOYSA-N
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Description

N-BENZYL-N-[1-(4-CHLOROBENZYL)-4-PIPERIDYL]-N-METHYLAMINE is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a chlorobenzyl group, and a piperidyl group attached to a central nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-[1-(4-CHLOROBENZYL)-4-PIPERIDYL]-N-METHYLAMINE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Chlorobenzyl Group Addition: The chlorobenzyl group is added through a similar nucleophilic substitution reaction using a chlorobenzyl halide.

    Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of N-BENZYL-N-[1-(4-CHLOROBENZYL)-4-PIPERIDYL]-N-METHYLAMINE may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-[1-(4-CHLOROBENZYL)-4-PIPERIDYL]-N-METHYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or chlorobenzyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides or chlorobenzyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzyl alcohols or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of new substituted piperidine derivatives.

Scientific Research Applications

N-BENZYL-N-[1-(4-CHLOROBENZYL)-4-PIPERIDYL]-N-METHYLAMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-BENZYL-N-[1-(4-CHLOROBENZYL)-4-PIPERIDYL]-N-METHYLAMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-BENZYL-N-[1-(4-FLUOROBENZYL)-4-PIPERIDYL]-N-METHYLAMINE
  • N-BENZYL-N-[1-(4-METHYLBENZYL)-4-PIPERIDYL]-N-METHYLAMINE
  • N-BENZYL-N-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]-N-METHYLAMINE

Uniqueness

N-BENZYL-N-[1-(4-CHLOROBENZYL)-4-PIPERIDYL]-N-METHYLAMINE is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C20H25ClN2

Molecular Weight

328.9 g/mol

IUPAC Name

N-benzyl-1-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine

InChI

InChI=1S/C20H25ClN2/c1-22(15-17-5-3-2-4-6-17)20-11-13-23(14-12-20)16-18-7-9-19(21)10-8-18/h2-10,20H,11-16H2,1H3

InChI Key

SOTCFRKCQDYKCC-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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